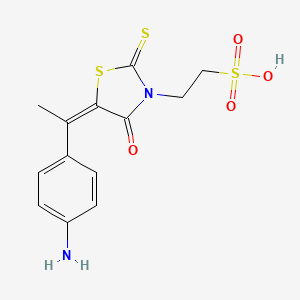

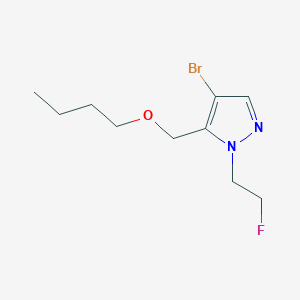

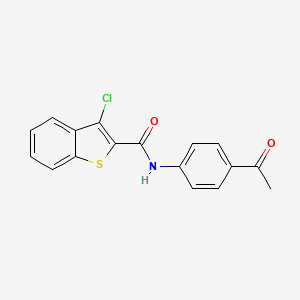

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The field of organic chemistry continuously explores the synthesis and characterization of novel compounds for diverse applications. Among these, sulfonamide derivatives and cyclopropane-containing compounds have attracted significant interest due to their unique chemical and physical properties. This summary delves into the synthesis methodologies, molecular and structural analyses, and the chemical and physical properties of compounds related to "N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide".

Synthesis Analysis

The synthesis of highly substituted 2-amido-furans, which are structurally related to the target compound, can be achieved through Rh(II)-catalyzed cyclopropenations of ynamides. This method provides a facile entry to these compounds, demonstrating a [3 + 2] cycloaddition reaction mechanism (Li & Hsung, 2009). Additionally, Lewis acid catalyzed (3 + 2)-annulations of donor-acceptor cyclopropanes and ynamides have been employed to produce cyclopentene sulfonamides, showcasing another synthetic pathway that could be relevant for the synthesis of similar compounds (Mackay et al., 2014).

Molecular Structure Analysis

Structural analyses often involve spectroscopic methods to elucidate the geometry and electronic structure of compounds. For instance, the molecular structure and vibrational frequencies of closely related compounds have been examined through a combination of experimental and theoretical studies, highlighting the importance of techniques such as FT-IR spectroscopy and density functional theory (DFT) calculations (Ibrahim et al., 2012).

Chemical Reactions and Properties

Cyclopropane derivatives, including those with sulfonamide groups, participate in various chemical reactions, underlining their reactivity and potential for further functionalization. For example, catalytic, enantioselective cyclopropanation has been employed for the synthesis of functionally diverse cyclopropane derivatives, showcasing the substrate generality and the influence of stereochemistry on reaction outcomes (Denmark & O'connor, 1997).

Scientific Research Applications

Lewis Acid Catalyzed Annulations

The use of Lewis acids such as Sc(OTf)3 in the catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides has been described, which leads to the formation of corresponding cyclopentene sulfonamides with high yield and diastereoselectivity. This method provides a pathway to 2,3-substituted cyclopentanones, showcasing the utility of cyclopropanesulfonamide derivatives in constructing complex cyclic structures (Mackay et al., 2014).

Enantioselective Cyclopropanation

Catalytic, enantioselective cyclopropanation techniques have been developed for a wide range of substrates, including allylic and homoallylic alcohols, using cyclopropanation reagents. These methods are crucial for introducing cyclopropane moieties into target molecules, demonstrating the versatility of sulfonamide derivatives in stereoselective synthesis (Denmark & O'Connor, 1997).

Furan Synthesis and Reactivity

Research has also been conducted on the synthesis and reactivity of methylsulfinyl and methylthio derivatives of cyclohepta[b]furan-2-ones, highlighting the reactivity of sulfonamide derivatives in the formation and transformation of furan rings. This research underlines the potential of these derivatives in synthesizing heterocyclic compounds with varied biological activities (Higashi et al., 2008).

Chiral Ligand for Cyclopropanation

A new chiral disulfonamide ligand derived from α-amino acid has been developed for the catalytic enantioselective cyclopropanation of allylic alcohols, providing cyclopropylmethanols with moderate to excellent enantioselectivities. This development showcases the application of sulfonamide derivatives in enantioselective catalysis (Imai et al., 1997).

Divergent Cyclization Reactions

Cyclopropenylmethyl sulfonamides with tethered heteroaromatics have been shown to undergo divergent gold-catalyzed cyclization reactions, leading to the formation of complex heterocyclic structures. This research highlights the potential of sulfonamide derivatives in facilitating diverse cyclization pathways to access biologically relevant compounds (Drew et al., 2019).

properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c15-19(16,10-5-6-10)14-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11,14H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHRMPOWLAGCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/no-structure.png)

![Methyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2491469.png)

![6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491470.png)

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)

![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)

![2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2491484.png)